3-Methanesulfonylcyclohexan-1-amine
CAS No.: 1016531-25-1
Cat. No.: VC6592688
Molecular Formula: C7H15NO2S
Molecular Weight: 177.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016531-25-1 |
|---|---|
| Molecular Formula | C7H15NO2S |
| Molecular Weight | 177.26 |
| IUPAC Name | 3-methylsulfonylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 |
| Standard InChI Key | AKOGHTLFCULLKV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCCC(C1)N |
Introduction
Chemical and Physical Properties
3-Methanesulfonylcyclohexan-1-amine (IUPAC name: 3-methylsulfonylcyclohexan-1-amine) is a primary amine with the molecular formula C₇H₁₅NO₂S and a molecular weight of 177.27 g/mol (base compound). Its hydrochloride salt (CAS: 1334147-71-5) has a molecular weight of 213.73 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number (HCl salt) | 1334147-71-5 | |
| Molecular Formula | C₇H₁₅NO₂S (base) | |
| IUPAC Name | 3-methylsulfonylcyclohexan-1-amine | |
| SMILES | CS(=O)(=O)C1CCCC(C1)N | |
| LogP | -0.76 | |
| Polar Surface Area | 60 Ų |
The sulfonyl group (-SO₂-) imparts strong electron-withdrawing effects, influencing the compound’s reactivity and solubility. The hydrochloride salt enhances stability, making it preferable for industrial handling .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The base compound is synthesized via nucleophilic substitution between cyclohexanamine and methanesulfonyl chloride under basic conditions (e.g., triethylamine). The reaction proceeds as follows:
The hydrochloride salt forms upon treatment with hydrochloric acid.
Industrial Production
Industrial processes optimize yield (>90%) and purity through controlled temperature (0–5°C) and solvent selection (e.g., dichloromethane). Scalable methods emphasize cost-effectiveness, with suppliers like Enamine US offering bulk quantities .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group undergoes reactions with electrophiles such as acyl chlorides or alkyl halides. For example, reductive alkylation with aldehydes and sodium borohydride yields secondary amines .
Stability Under Oxidative Conditions
Unlike sulfinyl analogs, the sulfonyl group resists further oxidation, ensuring stability in aerobic environments. This property is critical for pharmaceutical applications requiring long-term storage.
Applications in Scientific Research
Drug Discovery
The compound serves as a sp³-rich scaffold in combinatorial chemistry. For instance, Flagstad et al. (2023) utilized similar sulfonamides in a Petasis/Diels-Alder cascade to generate 2,188 compounds for high-throughput screening . Its conformational rigidity enhances binding specificity to biological targets.
Specialty Chemical Synthesis
Industrial applications include:
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Polymer modification: Sulfonamide groups improve thermal stability.
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Ligand design: Chelating properties aid in catalysis.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Enamine US | 95% | 100 mg | 306 |
| ChemSpace | 98% | 250 mg | 438 |
| Vularis Chem | 99% | 1 g | 885 |
Data sourced from commercial catalogs .
Comparison with Related Compounds
| Compound | Key Difference | Reactivity |
|---|---|---|
| 3-Methanesulfinylcyclohexan-1-amine | Sulfinyl (-SO-) group | Prone to oxidation |
| Cyclohexanamine | Lacks sulfonyl group | Higher basicity |
The sulfonyl group enhances metabolic stability compared to sulfinyl analogs, making it favorable for in vivo studies.
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